molecular formula C6H11N3O B1526481 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1183772-33-9

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1526481
CAS No.: 1183772-33-9
M. Wt: 141.17 g/mol
InChI Key: OZVXTNDTEWDMGH-UHFFFAOYSA-N
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Description

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to changes in nerve signal transmission, affecting overall nervous system function. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to altered nerve signal transmission, impacting cellular communication and function . Furthermore, the compound’s role in oxidative stress responses can affect cellular metabolism and gene expression, potentially leading to changes in cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme, inhibiting its activity and leading to increased levels of acetylcholine . This inhibition can result in enhanced nerve signal transmission. Additionally, the compound’s interaction with ROS suggests a role in modulating oxidative stress responses, potentially through the regulation of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to influence cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nerve signal transmission and improved oxidative stress responses . At higher doses, the compound can exhibit toxic or adverse effects, including potential neurotoxicity and oxidative damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase and ROS suggests its involvement in metabolic pathways related to neurotransmitter breakdown and oxidative stress responses . These interactions can influence overall metabolic activity and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-amino-2-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-3-5(2-8-9)6(7)4-10/h2-3,6,10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXTNDTEWDMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183772-33-9
Record name 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.